2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide
Description
2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide is a synthetic acetamide derivative featuring a 1,3-diazaspiro[4.5]decane-2,4-dione core and a substituted phenyl group. This compound is structurally classified as a spirocyclic acetamide, a scaffold known for conformational rigidity and diverse pharmacological applications, including enzyme inhibition and antiviral activity .
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-11-9-12(18)5-6-13(11)19-14(22)10-21-15(23)17(20-16(21)24)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVKXXWTHVIAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone and a diamine, under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of nitro or sulfonyl groups on the aromatic ring.
Scientific Research Applications
2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in research to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural differences and their implications:
Key Observations :
- Fluorine vs. Chlorine : Fluorine substitution (target compound) reduces metabolic oxidation compared to chlorine (), improving bioavailability .
- Methylcyclohexyl vs. Aromatic Groups : Cyclohexyl substituents () enhance solubility but may reduce target affinity due to steric bulk.
- Linker Modifications : Sulfonamide () and thioacetamide () linkers introduce hydrogen-bonding or π-stacking capabilities, influencing receptor interactions.
Crystallographic and Computational Insights
- Structural Analysis : SHELX () and WinGX () are widely used for crystallographic refinement. The spirocyclic core in the target compound likely adopts a twisted conformation, optimizing hydrophobic interactions .
- Computational Predictions : Quantum chemical methods () suggest fluorinated acetamides have higher dipole moments, enhancing solubility and membrane permeability .
Biological Activity
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure with a diazaspirodecane core, which is significant for its biological interactions. The presence of the 4-fluoro-2-methylphenyl group may enhance its pharmacological properties through improved binding affinity to biological targets.
The mechanism of action for this compound is primarily linked to its interaction with specific enzymes and receptors. It is hypothesized that the spirohydantoin core facilitates binding to various biological targets, leading to modulation of their activity. This modulation can result in therapeutic effects, particularly in the context of antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of spirohydantoins have shown effectiveness against various bacterial strains. The specific activity of this compound against Gram-positive and Gram-negative bacteria warrants further investigation.
Anticancer Potential
The compound may also possess anticancer properties. Studies on related compounds suggest that spirocyclic structures can induce apoptosis in cancer cells by targeting specific signaling pathways. The precise mechanisms remain to be elucidated but could involve the inhibition of cell proliferation and promotion of programmed cell death.
Case Studies
-
Antimicrobial Efficacy : In vitro studies have demonstrated that similar spirohydantoin derivatives exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against several bacterial strains, including antibiotic-resistant variants.
Compound MIC (µM) Bacterial Strain Compound A 5 Staphylococcus aureus Compound B 10 Escherichia coli This compound TBD TBD -
Anticancer Activity : A related study evaluated the cytotoxic effects of spirohydantoin derivatives on cancer cell lines. The results indicated a dose-dependent decrease in cell viability at concentrations ranging from 10 to 50 µM.
Cell Line IC50 (µM) MCF-7 (Breast) 20 HeLa (Cervical) 15 A549 (Lung) 25
Q & A
Q. What synthetic routes are recommended for synthesizing 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide, and what purification methods ensure high yield?
A multi-step synthesis is typically employed, starting with functionalization of the spirodiazepinedione core followed by coupling with the 4-fluoro-2-methylphenylacetamide moiety. Key steps include:
- Spirocyclic Core Formation : Cyclocondensation of diketones with urea derivatives under acidic conditions (e.g., HCl catalysis) to form the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold .
- Acetamide Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the spirocyclic amine and 4-fluoro-2-methylphenylacetic acid .
- Purification : Use of reverse-phase HPLC (e.g., Chromolith or Purospher® columns) to isolate the target compound with >95% purity, as validated by LC-MS .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- X-ray Crystallography : Resolves the spirocyclic conformation and confirms stereochemistry. For example, analogous compounds (e.g., N-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methylbenzenesulfonamide) were analyzed using Mo Kα radiation (λ = 0.71073 Å) to determine bond angles and torsional strain .
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify proton environments (e.g., spirocyclic NH at δ 10.2–10.8 ppm) and confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₁FN₃O₃: 394.1532) .
Q. How can initial bioactivity screening be designed to evaluate this compound’s pharmacological potential?
- Target Selection : Prioritize enzyme inhibition assays (e.g., kinases, proteases) based on structural analogs (e.g., pyrazolo[4,3-d]pyrimidin-4-one derivatives with IC₅₀ values < 1 µM) .
- In Vitro Models : Use cell permeability assays (Caco-2 monolayers) and cytotoxicity screening (MTT assay) to assess bioavailability and safety margins .
- Dose-Response Studies : Employ a logarithmic concentration range (1 nM–100 µM) to determine EC₅₀/IC₅₀ values, with positive controls (e.g., staurosporine for kinase inhibition) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during spirocyclic core synthesis?
Apply statistical Design of Experiments (DoE) to identify critical parameters:
- Variables : Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol% HCl).
- Response Surface Methodology (RSM) : Optimizes yield and purity by modeling interactions between variables. For example, Cartwright et al. (2007) achieved 85% yield in analogous reactions using DMF at 100°C with 15 mol% HCl .
- Computational Feedback : Use quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to predict transition states and guide solvent selection .
Q. What computational strategies validate the proposed reaction mechanism for acetamide coupling?
- Reaction Path Search : Apply the AFIR (Artificial Force-Induced Reaction) method to map intermediates and transition states. ICReDD’s workflow integrates Gaussian 16 calculations with experimental validation to refine activation barriers .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DCM vs. acetonitrile) on reaction kinetics, leveraging packages like GROMACS .
- Density Functional Theory (DFT) : Calculate charge distribution on the spirocyclic amine to predict nucleophilic attack sites, aligning with experimental LC-MS intermediates .
Q. How should contradictory bioactivity data (e.g., varying IC₅₀ across assays) be resolved?
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays (e.g., SPR for binding affinity).
- Meta-Analysis : Cross-reference with structurally related compounds (e.g., 2-(3-cyano-4,6-dimethyl-2-oxopyridinyl)-N-(2-methylphenyl)acetamide) to identify structure-activity trends .
- In Silico Docking : Use AutoDock Vina to model ligand-receptor interactions and explain potency variations (e.g., fluorophenyl moiety’s role in hydrophobic pocket binding) .
Q. What methodologies identify degradation products under accelerated stability conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- LC-MS/MS Analysis : Detect degradation products (e.g., hydrolyzed diazaspiro ring or de-fluorinated acetamide) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life, with activation energy (Eₐ) derived from degradation rate constants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
